molecular formula C14H20N4O3 B14809997 tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate

tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate

Cat. No.: B14809997
M. Wt: 292.33 g/mol
InChI Key: GMFVNMKZUJTTIC-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate is a complex organic compound with a unique structure that combines elements of imidazole, pyridine, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,3,4,5,6,7,8,9,10-nonaoxodecanoate: Another complex organic compound with multiple functional groups.

    Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: A compound with a similar tert-butyl ester group and complex ring structure.

Uniqueness

Tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate is unique due to its specific combination of imidazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl 8-oxo-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-diene-11-carboxylate

InChI

InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)17-6-4-10-9(8-17)11(19)18-7-5-15-12(18)16-10/h4-8H2,1-3H3,(H,15,16)

InChI Key

GMFVNMKZUJTTIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N3CCNC3=N2

Origin of Product

United States

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